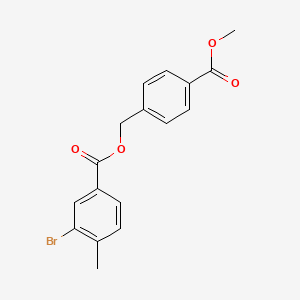![molecular formula C22H16ClN3O2S B3546484 2-[(6-benzoyl-1H-benzimidazol-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B3546484.png)
2-[(6-benzoyl-1H-benzimidazol-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide
Übersicht
Beschreibung
2-[(6-benzoyl-1H-benzimidazol-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide is a complex organic compound that features a benzimidazole core, a benzoyl group, and a chlorophenylacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-benzoyl-1H-benzimidazol-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with benzoyl chloride under acidic conditions.
Thioether Formation: The benzimidazole derivative is then reacted with a suitable thiol reagent to introduce the sulfanyl group.
Acetamide Formation: The final step involves the reaction of the thioether with 3-chlorophenylacetyl chloride to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-pressure reactors for the condensation reactions and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The benzoyl group can be reduced to a benzyl group under suitable conditions.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It has shown promise as an antimicrobial agent and may also have anticancer properties.
Biological Studies: The compound can be used to study the mechanisms of action of benzimidazole derivatives.
Industrial Applications: It may be used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-[(6-benzoyl-1H-benzimidazol-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets. For instance, benzimidazole derivatives are known to inhibit microtubule formation, which is crucial for cell division. This makes them effective against rapidly dividing cells, such as cancer cells and certain bacteria.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide
- 2-[(6-benzoyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
Uniqueness
2-[(6-benzoyl-1H-benzimidazol-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide is unique due to the presence of both a benzoyl group and a chlorophenylacetamide moiety, which may enhance its biological activity compared to other benzimidazole derivatives.
Eigenschaften
IUPAC Name |
2-[(6-benzoyl-1H-benzimidazol-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2S/c23-16-7-4-8-17(12-16)24-20(27)13-29-22-25-18-10-9-15(11-19(18)26-22)21(28)14-5-2-1-3-6-14/h1-12H,13H2,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAFCOZPDGLXKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)SCC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-{[4-(2-chloro-6-nitrophenoxy)benzyl]oxy}phenyl)ethanone](/img/structure/B3546405.png)
![2-chloro-N-{4-[(2-iodobenzoyl)amino]-2-methoxyphenyl}benzamide](/img/structure/B3546407.png)

![4-(phenoxymethyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3546415.png)
![N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B3546436.png)



![4-[(4-chlorophenoxy)methyl]-N-(2-ethylphenyl)benzamide](/img/structure/B3546455.png)

![methyl 5-({[(2-bromophenoxy)acetyl]amino}methyl)-2-furoate](/img/structure/B3546463.png)
![2-[(3-chlorobenzoyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3546477.png)
![2-[4-(acetylamino)phenoxy]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B3546493.png)

